

# Application Note: Reductive Alkylation of 3-Acetylpyridine with 2,4-Dimethylaniline

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## Compound of Interest

Compound Name: 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine

CAS No.: 1017470-56-2

Cat. No.: B3200234

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## Abstract & Strategic Overview

This application note details the protocol for the reductive alkylation of 3-acetylpyridine (1) with 2,4-dimethylaniline (2) to synthesize N-(1-(pyridin-3-yl)ethyl)-2,4-dimethylaniline (3).

This transformation presents specific chemoselective challenges:

- **Electronic Deactivation:** The pyridine ring renders the ketone less electrophilic compared to simple acetophenones.
- **Steric Hindrance:** The ortho-methyl group on the aniline and the methyl group of the ketone create significant steric bulk, impeding direct imine formation.
- **Equilibrium Thermodynamics:** The formation of ketimines from anilines is thermodynamically unfavorable and requires water removal or Lewis acid activation.

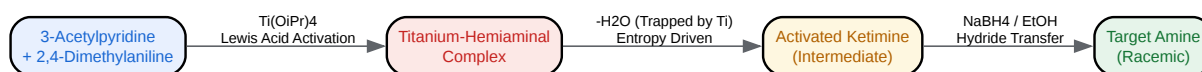
**Methodology Selection:** Standard reductive amination conditions (e.g.,  $\text{NaBH}(\text{OAc})_3/\text{AcOH}$ ) often fail for this substrate pair due to slow imine kinetics. This protocol utilizes Titanium(IV)

isopropoxide [Ti(OiPr)<sub>4</sub>] as a dual Lewis acid catalyst and water scavenger, followed by in situ reduction with Sodium Borohydride (NaBH<sub>4</sub>). This method ensures complete conversion of the ketone to the imine prior to reduction, minimizing the formation of the side product 1-(pyridin-3-yl)ethanol.

## Reaction Scheme & Mechanism

The reaction proceeds via a two-stage "one-pot" mechanism. First, Ti(OiPr)<sub>4</sub> coordinates to the ketone oxygen, increasing electrophilicity and trapping the water byproduct to drive the equilibrium toward the ketimine (I). Subsequently, NaBH<sub>4</sub> reduces the C=N bond to the amine.

[1]



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Figure 1: Mechanistic pathway for Ti-mediated reductive amination.

## Experimental Protocol

### Materials & Stoichiometry[2]

Reagent	MW ( g/mol )	Equiv.[2][3][4][5]	Amount (Example)	Role
3-Acetylpyridine	121.14	1.0	1.21 g (10 mmol)	Substrate (Ketone)
2,4-Dimethylaniline	121.18	1.1	1.33 g (11 mmol)	Substrate (Amine)
Titanium(IV) isopropoxide	284.22	1.25	3.55 g (3.7 mL)	Catalyst/Scavenger
Sodium Borohydride	37.83	1.5	0.57 g	Reducing Agent
Ethanol (Absolute)	-	-	20 mL	Solvent (Step 2)
THF (Anhydrous)	-	-	10 mL	Solvent (Step 1 - Optional)

## Step-by-Step Procedure

### Phase 1: Imine Formation (The "Neat" Approach)

Rationale: Running this step neat (solvent-free) or in minimal solvent maximizes the concentration, driving the unfavorable equilibrium toward the imine.

- Setup: Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Flush with Nitrogen or Argon.
- Charging: Add 3-acetylpyridine (1.21 g) and 2,4-dimethylaniline (1.33 g) to the flask.
- Catalyst Addition: Add  $\text{Ti}(\text{OiPr})_4$  (3.7 mL) via syringe. The mixture will likely turn yellow/orange and may warm slightly.
- Reaction: Stir the neat mixture at ambient temperature for 6–12 hours.
  - Optimization Note: If the mixture is too viscous to stir, add 2–3 mL of anhydrous THF.

- Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The ketone spot ( $R_f \sim 0.4$ ) should disappear. The imine is often hydrolytically unstable on silica; look for the absence of ketone rather than a stable imine spot.

## Phase 2: Reduction

- Dilution: Dilute the reaction mixture with absolute ethanol (15 mL).
  - Caution: The reaction is exothermic; cool the flask in a water bath if necessary.
- Reduction: Add  $\text{NaBH}_4$  (0.57 g) in small portions over 10 minutes.
  - Safety: Hydrogen gas evolution will occur. Ensure the vessel is vented.
- Completion: Stir at room temperature for 2–4 hours.

## Phase 3: Workup (The "Titanium Emulsion" Fix)

Critical Step: Quenching Ti reactions with water creates a gelatinous  $\text{TiO}_2$  precipitate that clogs filters. Use the following method to ensure phase separation.

- Quench: Pour the reaction mixture into a beaker containing 20 mL of 1N NaOH (or 10%  $\text{NH}_4\text{OH}$ ).
- Digestion: Stir vigorously for 10–15 minutes. The titanium will convert from a gel to a filterable white solid ( $\text{TiO}_2$ ).
- Filtration: Filter the mixture through a pad of Celite in a sintered glass funnel. Wash the pad with EtOAc (3 x 20 mL).
- Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer with EtOAc (2 x 20 mL).
- Washing: Wash the combined organics with Brine (1 x 30 mL).
- Drying: Dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.

## Phase 4: Purification

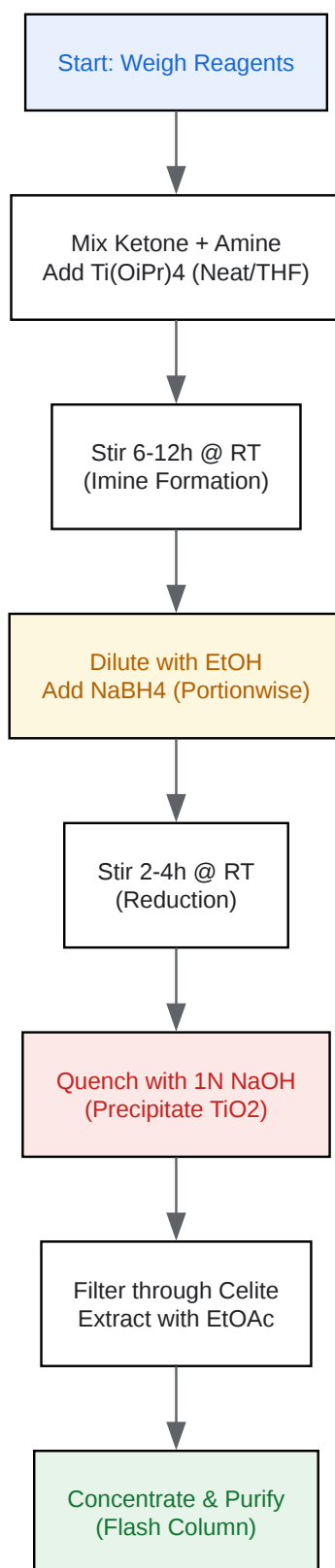
- Crude Analysis: The crude oil is typically >90% pure.
- Flash Chromatography: If necessary, purify on silica gel.
  - Eluent: 0%  
  
30% EtOAc in Hexanes.
  - Note: The pyridine nitrogen makes the product streak. Add 1% Triethylamine (Et<sub>3</sub>N) to the eluent to sharpen the bands.

## Analytical Validation

Expected Product: N-(1-(pyridin-3-yl)ethyl)-2,4-dimethylaniline

Technique	Expected Signal / Characteristic
1H NMR (CDCl <sub>3</sub> )	<p>δ 8.6 (s, 1H), 8.4 (d, 1H): Pyridine -protons. δ 7.6 (d, 1H), 7.2 (dd, 1H): Pyridine / -protons. δ 6.9 - 6.4 (m, 3H): Aniline aromatic protons. δ 4.5 (q, 1H): Methine proton (-CH-N). δ 2.2, 2.1 (s, 6H): Aryl methyls. δ 1.5 (d, 3H): Methyl doublet (-CH-CH<sub>3</sub>).</p>
MS (ESI+)	[M+H] <sup>+</sup> = 227.15
Appearance	Viscous yellow to pale brown oil.

## Process Workflow Diagram



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Figure 2: Operational workflow for the synthesis.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion	Steric hindrance prevents imine formation.	Increase $\text{Ti}(\text{OiPr})_4$ to 1.5–2.0 equiv. Gently heat Step 1 to 40–50°C.
Alcohol Byproduct	Reduction occurred before imine formed.	Ensure Step 1 runs for full duration. Do NOT add $\text{NaBH}_4$ until TLC shows ketone consumption.
Emulsion during Workup	Incomplete hydrolysis of Ti species.	Use Rochelle's Salt (sat. potassium sodium tartrate) instead of NaOH. Stir for 1 hour until layers clarify.
Product Streaking (TLC)	Interaction with Silica.	Pre-treat silica plate with 1% $\text{Et}_3\text{N}$ /Hexane or add $\text{Et}_3\text{N}$ to the eluent.

## Safety Considerations

- Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol. Irritant.
- Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. Keep away from open flames.
- Pyridine Derivatives: Often possess unpleasant odors and potential neurological toxicity. Handle in a fume hood.

## References

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- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." *The Journal of Organic Chemistry*, vol. 61, no. [6] 11, 1996, pp. 3849-3862. [Link](#)

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